molecular formula C18H14ClNO5 B6022168 N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6022168
M. Wt: 359.8 g/mol
InChI Key: MTWODQUCZQEIDJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound that belongs to the chromene family. It is a potential drug candidate that has been extensively studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, several studies have suggested that it exerts its biological activities through various signaling pathways. For example, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It also activates the AMP-activated protein kinase (AMPK) signaling pathway, which regulates energy homeostasis and cell growth. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also possesses antioxidant activity by reducing oxidative stress and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to possess antiviral activity by inhibiting the replication of HSV-1 and HCMV.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its broad spectrum of biological activities, which makes it a potential drug candidate for various diseases. It is also relatively easy to synthesize and has a reasonable yield. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, more studies are needed to determine its toxicity and safety profile in vivo.

Future Directions

There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is its potential use as an anti-inflammatory and antioxidant agent in various inflammatory diseases such as rheumatoid arthritis, asthma, and diabetes. Another area of interest is its potential use as an anticancer agent in various cancer types. Furthermore, more studies are needed to determine its antiviral activity against other viruses and its potential use in viral infections. Additionally, more studies are needed to determine its toxicity and safety profile in vivo and its potential use as a drug candidate.

Synthesis Methods

The synthesis method for N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-hydroxycoumarin in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The overall yield of this process is around 40%.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. Several studies have reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also possesses antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-23-14-7-6-11(19)9-13(14)20-17(21)12-8-10-4-3-5-15(24-2)16(10)25-18(12)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWODQUCZQEIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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